molecular formula C15H12FNO B2604321 2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile CAS No. 1824265-83-9

2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile

Cat. No.: B2604321
CAS No.: 1824265-83-9
M. Wt: 241.265
InChI Key: MKEYIBZSBFCDFG-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile is an organic compound that features a benzyloxy group and a fluorine atom attached to a phenyl ring, with an acetonitrile group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(4-fluorophenyl)acetonitrile and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Procedure: The 2-(4-fluorophenyl)acetonitrile is reacted with benzyl alcohol in the presence of the base to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenylacetonitrile derivatives.

Scientific Research Applications

2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the fluorine atom can influence its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Benzyloxy)phenyl)acetonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(2-(Benzyloxy)-4-chlorophenyl)acetonitrile: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

    2-(2-(Benzyloxy)-4-methylphenyl)acetonitrile: Features a methyl group instead of fluorine, impacting its steric and electronic properties.

Uniqueness

2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can improve their binding affinity to specific molecular targets.

Properties

IUPAC Name

2-(4-fluoro-2-phenylmethoxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-14-7-6-13(8-9-17)15(10-14)18-11-12-4-2-1-3-5-12/h1-7,10H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEYIBZSBFCDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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